molecular formula C25H19N3O3S2 B1225433 N-(2,3-dimethylphenyl)-2-[[6-(1,3-dioxo-2-isoindolyl)-1,3-benzothiazol-2-yl]thio]acetamide

N-(2,3-dimethylphenyl)-2-[[6-(1,3-dioxo-2-isoindolyl)-1,3-benzothiazol-2-yl]thio]acetamide

Cat. No. B1225433
M. Wt: 473.6 g/mol
InChI Key: QMJJTVUQQJHHJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-[[6-(1,3-dioxo-2-isoindolyl)-1,3-benzothiazol-2-yl]thio]acetamide is a member of phthalimides.

Scientific Research Applications

Antioxidant and Anti-inflammatory Activity

N-(2,3-dimethylphenyl)-2-[[6-(1,3-dioxo-2-isoindolyl)-1,3-benzothiazol-2-yl]thio]acetamide and its derivatives have shown promising results in antioxidant and anti-inflammatory activities. Compounds in this category have exhibited good antioxidant activity in assays like DPPH radical scavenging, superoxide anion scavenging, and lipid peroxide inhibition. Additionally, they have demonstrated excellent anti-inflammatory activity, making them potential candidates for therapeutic applications in related fields (Koppireddi et al., 2013).

α-Glucosidase Inhibitory Activity

These compounds have been evaluated for their α-glucosidase inhibitory activity. Certain derivatives have shown very good inhibition, suggesting their potential use in managing diseases like diabetes, where α-glucosidase inhibitors play a crucial role in controlling blood sugar levels (Koppireddi et al., 2014).

Antitumor Activity

Derivatives of N-(2,3-dimethylphenyl)-2-[[6-(1,3-dioxo-2-isoindolyl)-1,3-benzothiazol-2-yl]thio]acetamide have been synthesized and evaluated for their potential antitumor activity. Some compounds have shown considerable anticancer activity against specific cancer cell lines, indicating their potential use in cancer therapy (Yurttaş et al., 2015).

Antimicrobial Properties

These compounds have been tested for their antimicrobial activities against pathogenic bacteria and fungi. Certain derivatives were found to be more effective against fungi than bacteria, suggesting their potential application in treating fungal infections (Mokhtari & Pourabdollah, 2013).

Photophysical Properties

The photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamide crystals have been investigated. This research provides insight into the molecular interactions and potential applications of these compounds in material science and nanotechnology (Balijapalli et al., 2017).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effect against steel in acidic solutions. These studies are crucial for understanding the application of these compounds in industrial settings, particularly in preventing material degradation (Hu et al., 2016).

properties

Product Name

N-(2,3-dimethylphenyl)-2-[[6-(1,3-dioxo-2-isoindolyl)-1,3-benzothiazol-2-yl]thio]acetamide

Molecular Formula

C25H19N3O3S2

Molecular Weight

473.6 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H19N3O3S2/c1-14-6-5-9-19(15(14)2)26-22(29)13-32-25-27-20-11-10-16(12-21(20)33-25)28-23(30)17-7-3-4-8-18(17)24(28)31/h3-12H,13H2,1-2H3,(H,26,29)

InChI Key

QMJJTVUQQJHHJU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N4C(=O)C5=CC=CC=C5C4=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,3-dimethylphenyl)-2-[[6-(1,3-dioxo-2-isoindolyl)-1,3-benzothiazol-2-yl]thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,3-dimethylphenyl)-2-[[6-(1,3-dioxo-2-isoindolyl)-1,3-benzothiazol-2-yl]thio]acetamide
Reactant of Route 3
Reactant of Route 3
N-(2,3-dimethylphenyl)-2-[[6-(1,3-dioxo-2-isoindolyl)-1,3-benzothiazol-2-yl]thio]acetamide
Reactant of Route 4
Reactant of Route 4
N-(2,3-dimethylphenyl)-2-[[6-(1,3-dioxo-2-isoindolyl)-1,3-benzothiazol-2-yl]thio]acetamide
Reactant of Route 5
Reactant of Route 5
N-(2,3-dimethylphenyl)-2-[[6-(1,3-dioxo-2-isoindolyl)-1,3-benzothiazol-2-yl]thio]acetamide
Reactant of Route 6
Reactant of Route 6
N-(2,3-dimethylphenyl)-2-[[6-(1,3-dioxo-2-isoindolyl)-1,3-benzothiazol-2-yl]thio]acetamide

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